Azukisaponin III
Description
Structure
2D Structure
Properties
CAS No. |
82801-38-5 |
|---|---|
Molecular Formula |
C42H66O15 |
Molecular Weight |
811 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,11R,12aR,14aR,14bR)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H66O15/c1-37-13-14-38(2,36(52)53)17-21(37)20-7-8-24-39(3)11-10-25(40(4,19-44)23(39)9-12-42(24,6)41(20,5)16-15-37)55-35-32(29(48)28(47)31(56-35)33(50)51)57-34-30(49)27(46)26(45)22(18-43)54-34/h7,21-32,34-35,43-49H,8-19H2,1-6H3,(H,50,51)(H,52,53)/t21-,22+,23+,24+,25-,26+,27-,28-,29-,30+,31-,32+,34-,35+,37+,38+,39-,40+,41+,42+/m0/s1 |
InChI Key |
FXYSHYMHTAACSV-FTHMGGAWSA-N |
SMILES |
CC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)(C)C(=O)O |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)C(=O)O |
Canonical SMILES |
CC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)(C)C(=O)O |
Origin of Product |
United States |
Research on Extraction and Isolation Methodologies for Azukisaponin Iii
Advanced Chromatographic Techniques for Azukisaponin III Enrichment
Chromatography is an indispensable tool for the separation of complex mixtures of saponins (B1172615) found in plant extracts. researchgate.net Due to the lack of a strong chromophore in most saponins, detection is often performed at low UV wavelengths, typically around 205 nm. nih.govresearchgate.net High-performance liquid chromatography, ultra-high-performance liquid chromatography, and countercurrent chromatography are prominent techniques employed for the enrichment and analysis of this compound.
High-Performance Liquid Chromatography (HPLC)-Based Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of saponins, including this compound. nih.govresearchgate.net Typically, reversed-phase columns are used, which separate compounds based on their hydrophobicity. koreascience.kr Studies have successfully identified and quantified this compound and other related saponins in adzuki bean extracts using HPLC coupled with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS). nih.govresearchgate.netscribd.com The ESI-MS detector is particularly crucial for structural elucidation and confirmation of the target compound. nih.govscispace.com
Gradient elution is commonly performed using a mobile phase consisting of water (often containing an additive like ammonium (B1175870) acetate) and acetonitrile. nih.gov The gradient is programmed to gradually increase the proportion of the organic solvent (acetonitrile), allowing for the sequential elution of compounds with increasing hydrophobicity. nih.gov
Table 1: HPLC Parameters for Azukisaponin Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Phenomenex C8 (150 × 2.0 mm, 5 μm) | nih.gov |
| Mobile Phase | A: Water with 10 mM ammonium acetate (B1210297) B: Acetonitrile | nih.gov |
| Gradient Elution | 10% B (0-10 min), to 15% B (30 min), to 25% B (45 min), to 35% B (55 min), to 45% B (60 min), to 55% B (70 min) | nih.gov |
| Flow Rate | 0.2 mL/min | nih.gov |
| Detection | UV absorption at 205 nm for saponins | nih.gov |
| Mass Spectrometry | Ion trap mass spectrometer with ESI interface, operated in negative ion mode | scispace.com |
Ultra-High-Performance Liquid Chromatography (UHPLC) Approaches
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. jst.go.jp These improvements are due to the use of columns with smaller particle sizes (typically under 2 µm). jst.go.jp UHPLC is particularly effective for analyzing complex mixtures of isomers and closely related compounds, which is often the case with natural product extracts containing multiple saponins. jst.go.jpmdpi.com
UHPLC coupled with mass spectrometry (UHPLC-MS) has been successfully applied to profile the saponins in adzuki beans, including this compound. koreascience.krpensoft.net This method provides a rapid and comprehensive characterization of the saponin (B1150181) content. nih.gov The high peak capacity of UHPLC allows for better separation of individual saponins, facilitating more accurate identification and quantification. jst.go.jp
Table 2: UHPLC Parameters for Azukisaponin Identification
| Parameter | Description | Reference |
|---|---|---|
| Column | ACQUITY BEH C18 (particle size not specified) | koreascience.kr |
| Mobile Phase | A: Water B: Acetonitrile | koreascience.kr |
| Gradient Elution | Complex multi-step gradient from 10% to 100% B over 55 minutes | koreascience.kr |
| Flow Rate | 0.5 mL/min | koreascience.kr |
| Column Temperature | 25 °C | koreascience.kr |
| Detection | Photodiode Array (PDA) at 205 nm | koreascience.kr |
| Mass Spectrometry | Time-of-Flight (ToF) MS with an ESI source | koreascience.kr |
Countercurrent Chromatography Techniques
Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby avoiding irreversible adsorption of the sample. researchgate.net This technique is especially well-suited for the preparative separation of polar compounds like saponins. researchgate.netnih.gov High-speed counter-current chromatography (HSCCC) is an advanced version of this technique that uses high rotational speeds to enhance mixing and efficiency. antpedia.compan.olsztyn.pl
In CCC, a two-phase solvent system is selected, and the crude or partially purified extract is partitioned between the immiscible liquid phases. researchgate.net The selection of an appropriate solvent system is critical for successful separation. researchgate.net CCC has been used to fractionate complex saponin mixtures from various plant sources, often separating them based on their aglycone skeleton type. nih.gov For example, a system composed of hexane-ethyl acetate-butanol-ethanol-water was used to fractionate a butanolic extract, yielding groups of saponins with different structural types. nih.gov This technique serves as an excellent preliminary separation step to obtain enriched fractions for further purification by methods like HPLC. nih.govpan.olsztyn.pl
Optimized Solvent Extraction Protocols for this compound
The initial step in isolating this compound involves extracting crude saponins from the plant matrix, typically powdered adzuki beans. researchgate.net The choice of solvent and extraction methodology is guided by the principle of "like dissolves like," where solvents with polarities similar to the target saponins are most effective. nih.gov
Ethanol-Based Extraction Systems
Ethanol (B145695) and aqueous ethanol solutions are commonly used solvents for extracting saponins from plant materials. researchgate.netnih.gov The polarity of the ethanol-water mixture can be adjusted to optimize the extraction yield. wjrr.orgmyfoodresearch.com Studies have shown that for many saponins, an aqueous ethanol solution (e.g., 40-80% ethanol) provides a higher extraction efficiency than either pure water or pure ethanol. wjrr.orgresearchgate.netmdpi.com For instance, research on adzuki beans has utilized 80% ethanol for the initial extraction of a crude saponin mixture. koreascience.kr Similarly, extractions of saponins from other plant sources have found ethanol concentrations between 40% and 70% to be optimal. myfoodresearch.commdpi.com The extraction is often performed on powdered plant material to increase the surface area and improve solvent penetration. researchgate.netresearchgate.net
Multi-Solvent Partitioning Strategies (e.g., Petroleum Ether, n-Butanol)
Following the initial alcohol-based extraction, a series of liquid-liquid partitioning steps are employed to remove unwanted compounds and concentrate the saponins. researchgate.net This method relies on the differential solubility of various components in immiscible solvents. libretexts.org
A common first step is defatting the crude extract to remove non-polar substances like lipids and chlorophyll. researchgate.net This is achieved by partitioning the extract with a non-polar solvent such as petroleum ether or n-hexane. researchgate.netmdpi.comscispace.com
After defatting, the aqueous or hydroalcoholic extract is subjected to partitioning with n-butanol. researchgate.netatlantis-press.com Saponins, being moderately polar glycosides, preferentially partition into the n-butanol phase, while more polar compounds like sugars and salts remain in the aqueous phase. researchgate.net The n-butanol fractions are then combined and the solvent is evaporated to yield a crude saponin extract that is significantly enriched in compounds like this compound. researchgate.netmdpi.com This enriched extract is then typically subjected to the advanced chromatographic techniques described in section 2.1 for further purification. nih.gov
Resin Adsorption and Precipitation Techniques for Saponin Fractionation
The isolation of specific saponins, such as this compound, from complex plant matrices is a significant challenge due to the structural similarities among different saponin compounds. nih.gov Methodologies often employ a combination of techniques to achieve effective fractionation and purification. Among the most crucial steps are resin adsorption chromatography and solvent precipitation, which separate saponins from other phytochemicals and from each other based on their physicochemical properties.
Resin adsorption is a widely used technique for the preliminary separation of crude extracts. Macroporous adsorbent resins are particularly effective for this purpose. seplite.com These synthetic polymers possess a high surface area and a defined pore structure, allowing them to adsorb molecules selectively from a solution. The separation is typically based on polarity. For instance, in the fractionation of extracts from the adzuki bean (Vigna angularis), AB-8 macroporous resin has been successfully used to separate saponins from flavonoids. frontiersin.orgscispace.com When the crude extract is passed through the resin column, compounds are eluted with a gradient of ethanol. Flavonoids tend to elute in lower ethanol concentrations (e.g., 45%), while the more polar saponin fraction, containing compounds like this compound, is washed out with a higher concentration of ethanol, such as 80%. frontiersin.orgscispace.com The selection of the resin is critical; options range from non-polar to polar resins, and their choice depends on the specific characteristics of the target molecules and the impurities to be removed. seplite.com
Following initial fractionation by resin adsorption, precipitation is a common subsequent step to concentrate the saponins. This technique relies on changing the solvent composition to reduce the solubility of the saponins, causing them to precipitate out of the solution. Acetone (B3395972) is a frequently used solvent for this purpose. atlantis-press.com In a typical procedure, a concentrated saponin-rich extract, often dissolved in methanol (B129727), is slowly added to cold acetone. atlantis-press.comokstate.edu The significant change in solvent polarity causes the saponins to precipitate, allowing for their collection by filtration or centrifugation. This method is effective for concentrating the total saponin content from a fractionated extract. For example, after initial fractionation of an extract, acetone precipitation can yield a precipitate with a significantly higher concentration of saponins compared to the crude extract. nih.gov
The table below summarizes various resins and precipitation agents used in the fractionation of saponins.
| Technique | Agent/Resin Type | Principle of Separation | Application Example |
| Resin Adsorption | AB-8 Macroporous Resin | Polarity | Separation of saponins and flavonoids from adzuki bean extracts. frontiersin.orgscispace.com |
| C18 Resin | Reversed-Phase (Hydrophobicity) | Further purification and fractionation of saponin extracts. frontiersin.org | |
| D101 Macroporous Resin | Adsorption | Purification of saponin mixtures. researchgate.net | |
| Precipitation | Acetone | Polarity/Solubility | Precipitation of total saponins from concentrated methanol or ethanol extracts. frontiersin.orgatlantis-press.comnih.gov |
| Ethanol | Polarity/Solubility | Used to wash and purify precipitated saponins by removing water. okstate.edu |
Methodological Considerations for Purity and Yield in this compound Isolation Research
Achieving high purity and yield is a primary objective in the isolation of a specific compound like this compound for research purposes. Several methodological factors must be carefully optimized, as they directly influence the efficiency of the extraction and purification process. azom.com The success of the isolation is not determined by a single step but by the synergistic effect of the entire workflow, from initial extraction to final purification.
The choice of solvents at each stage is a critical factor. labster.com Initial extraction from the plant material is often performed with alcohols like ethanol or methanol, sometimes mixed with water, to extract a broad range of saponins. mdpi.commdpi.com The efficiency of this initial step is influenced by temperature, extraction time, and the ratio of solvent to plant material. mdpi.combrainly.com For subsequent fractionation using liquid-liquid extraction, solvents such as ethyl acetate and n-butanol are used to partition compounds based on their polarity, which can significantly increase the concentration of saponins in a specific fraction before further purification. atlantis-press.comnih.gov
The characteristics of the chromatographic media are paramount for achieving high purity. In resin adsorption, the particle size, pore diameter, and surface area of the resin beads affect the binding capacity and selectivity. dupont.com For the isolation of a specific compound like this compound from a mixture of other azukisaponins (e.g., I, II, IV, V), multiple chromatographic steps are typically required. nih.gov This may involve sequential column chromatography using different stationary phases, such as macroporous resins followed by reversed-phase silica (B1680970) (e.g., C18), and ultimately high-performance liquid chromatography (HPLC) for final purification. frontiersin.org
The table below outlines key methodological factors and their impact on the isolation of this compound.
| Methodological Factor | Impact on Purity | Impact on Yield | Considerations |
| Solvent Selection | High | High | The polarity of extraction and fractionation solvents determines which compounds are co-extracted or separated. nih.govmdpi.com |
| Resin Characteristics | High | Medium | Pore size and surface area of adsorbent resins affect selectivity and capacity. dupont.com |
| Chromatographic Conditions | High | Medium | Elution gradient, flow rate, and temperature must be optimized for separation of structurally similar saponins. frontiersin.org |
| Number of Purification Steps | High | Low | Each additional step increases purity but reduces the overall recovery of the final product. azom.com |
| Precipitation Conditions | Medium | High | Solvent choice (e.g., acetone), temperature, and concentration affect the completeness of saponin precipitation. atlantis-press.com |
| Quality of Starting Material | High | High | The initial concentration of this compound in the plant source directly impacts the final yield. brainly.com |
Analytical Research on Azukisaponin Iii Structure and Quantification
Mass Spectrometry (MS)-Based Techniques for Azukisaponin III Identification and Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of complex natural products like this compound.
Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing large, thermally labile molecules such as saponins (B1172615). In the analysis of this compound, ESI is typically operated in the negative ion mode. This process generates a deprotonated molecular ion, [M-H]⁻, which allows for the accurate determination of the compound's molecular weight. For this compound, which has a molecular weight of 810, the ESI-MS spectrum shows a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 809. nih.gov This initial mass determination is the first critical step in its identification within a complex plant extract.
Tandem mass spectrometry (MSⁿ) is crucial for the structural elucidation of this compound by analyzing its fragmentation patterns. acs.org This technique involves isolating the precursor ion (the [M-H]⁻ ion at m/z 809) and subjecting it to collision-induced dissociation (CID) to generate product ions. By performing multiple stages of fragmentation (MS², MS³), the sequence and nature of the sugar moieties attached to the aglycone can be determined.
The fragmentation pathway for this compound has been characterized as follows:
MS² Analysis : The precursor ion at m/z 809 first undergoes fragmentation, losing a glucose residue (162 Da), which results in a major fragment ion at m/z 647. nih.gov
MS³ Analysis : The fragment ion at m/z 647 is then selected for further fragmentation. It loses a glucuronic acid residue (176 Da), producing a daughter ion at m/z 471. nih.gov
This sequential loss of a glucose and a glucuronic acid residue from the parent molecule provides definitive evidence for the structure of the glycosidic chains attached to the soyasapogenol B aglycone. nih.gov
| Precursor Ion (m/z) | Fragmentation Stage | Product Ion (m/z) | Neutral Loss (Da) | Inferred Loss |
| 809 | MS² | 647 | 162 | Glucose |
| 647 | MS³ | 471 | 176 | Glucuronic Acid |
This table summarizes the characteristic fragmentation pattern of this compound in negative ion mode ESI-MSⁿ analysis. nih.gov
Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a high-resolution mass spectrometry (HRMS) technique that offers significant advantages for the analysis of this compound. bruker.com Q-TOF analyzers provide high mass accuracy and resolution, enabling the determination of the elemental composition of the parent ion and its fragments with great confidence. shimadzu.comnih.gov
In the context of this compound analysis, Q-TOF MS can measure the m/z of the [M-H]⁻ ion with high precision (e.g., 809.43274), confirming its elemental formula as C₄₂H₆₅O₁₅⁻. kcl.ac.uk This level of accuracy is vital for distinguishing this compound from other isobaric compounds that may be present in a complex sample matrix. mdpi.com The combination of a quadrupole's ability to efficiently select precursor ions and the TOF analyzer's high-resolution measurement of fragment ions makes Q-TOF MS a powerful tool for both the unambiguous identification of known saponins and the characterization of novel structures. nih.gov
Tandem Mass Spectrometry (MSn) for Structural Fragmentation Analysis
Coupling Chromatography with Mass Spectrometry for this compound Profiling
To analyze this compound in its natural source, such as adzuki bean extracts, mass spectrometry is almost always coupled with a chromatographic separation technique to resolve the compound from a multitude of other phytochemicals.
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and ESI-MSⁿ represents a robust and widely used system for the comprehensive analysis of saponins. scispace.com
HPLC Separation : The HPLC component separates the individual saponins based on their polarity. A common setup involves a C8 or C18 reversed-phase column with a gradient elution using a mobile phase consisting of water (often with an additive like ammonium (B1175870) acetate) and acetonitrile. nih.gov This separation is critical for resolving this compound from other structurally similar saponins like Azukisaponin I, II, IV, V, and VI. nih.govscispace.com
DAD Detection : The DAD continuously records UV-Vis spectra of the eluting compounds. Saponins, lacking strong chromophores, are typically monitored at a low wavelength, such as 205 nm. koreascience.kr
ESI-MSⁿ Identification and Quantification : Following DAD detection, the eluent is directed into the ESI-MSⁿ system for positive identification based on molecular weight and fragmentation patterns, as detailed previously. This hyphenated system is also used for quantification, where calibration curves are constructed to determine the concentration of this compound in extracts. nih.govfrontiersin.org For instance, the content of this compound has been quantified in different adzuki bean extracts using this method. frontiersin.orgdergipark.org.tr
| Parameter | Condition |
| Chromatography System | Agilent 1100 series HPLC |
| Column | Phenomenex C₈ (150 × 2.0 mm, 5 µm) |
| Mobile Phase A | Water with 10 mM ammonium acetate (B1210297) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Detection (DAD) | 205 nm (for saponins) |
| Mass Spectrometer | Bruker–Daltonics Esquire 4000 ion trap |
| Ionization | ESI (negative mode) |
This table outlines a typical set of conditions for an HPLC-DAD-ESI-MSⁿ system used for the analysis of this compound. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector and ESI-MS offers enhanced performance over traditional HPLC systems. UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), resulting in higher resolution, improved sensitivity, and significantly faster analysis times. koreascience.krnih.gov
This advanced system has been successfully applied to profile the saponins in adzuki beans, including this compound. koreascience.krnih.gov The UPLC-PDA-ESI/MS method provides a rapid and effective means for both the qualitative screening and the precise quantitative assessment of this compound. The high resolving power of UPLC is particularly beneficial for separating closely related saponin (B1150181) isomers, while the MS provides reliable identification and quantification, making it a cornerstone technique for phytochemical research and quality control of botanical materials. koreascience.kr
HPLC-DAD-ESI-MSn Systems for Comprehensive Saponin Analysis
Method Validation for this compound Quantification in Research Samples
The quantification of this compound in various research samples, particularly from sources like the adzuki bean (Vigna angularis), necessitates the use of validated analytical methods to ensure data accuracy and reliability. scispace.comnih.govnih.gov High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), are common techniques employed for this purpose. koreascience.krmdpi.com Method validation is a critical process that confirms an analytical procedure is suitable for its intended use by assessing specific performance characteristics. scispace.comddtjournal.net
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) Studies
To ensure the precise quantification of this compound, analytical methods are rigorously validated for linearity, sensitivity, and their detection and quantification limits. These parameters are fundamental to establishing a reliable quantitative assay.
Linearity Linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical instrument. raccefyn.co This is typically established by creating a calibration curve using a series of standard solutions of known this compound concentrations. In a study focused on quantifying saponins in adzuki beans, a method utilizing high-performance liquid chromatography-mass spectrometry (HPLC-MS) was developed. scispace.comnih.govnih.gov The quantification of this compound was achieved using an external calibration method. scispace.comnih.gov
For the quantification of various saponins, including this compound, a calibration curve was constructed by plotting the peak area against the concentration of the standard. The linearity of the method is confirmed if the correlation coefficient (r) or coefficient of determination (r²) is close to 1. raccefyn.colatamjpharm.org Research has demonstrated excellent linearity for the quantification of related saponins over specific concentration ranges. scispace.comnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ) The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key indicators of the sensitivity of an analytical method. ddtjournal.net The LOD is the lowest concentration of an analyte that the analytical process can reliably differentiate from background noise, though not necessarily quantify with precision. eflm.eufinishingandcoating.com The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. ddtjournal.neteflm.eu
These values are often calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve, as recommended by the International Council for Harmonisation (ICH). ddtjournal.netsepscience.com The common formulas used are:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
In a validated HPLC-UV method for a different natural compound, proscillaridin (B1679727) A, the LOD and LOQ were calculated to be 0.6 µg/mL and 1.8 µg/mL, respectively, showcasing the practical application of these calculations in method validation. rjpharmacognosy.ir While specific LOD and LOQ values for this compound are not always detailed in all published studies, the establishment of these parameters is a standard and crucial step in the validation of any quantitative method used in research. ddtjournal.netrjpharmacognosy.ir
Table 1: Linearity Data for this compound Quantification
| Analyte | Method | Linear Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| This compound | HPLC-MS | Data not specified in source | >0.99 (Implied for standard curve) | scispace.comnih.govnih.gov |
Reproducibility and Precision Assessments for Research Applications
Precision and reproducibility are measures of a method's consistency and reliability under different conditions. nih.govprocessinstruments.cn These assessments are vital for ensuring that the quantitative results for this compound are dependable and comparable across different experiments.
Precision Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. processinstruments.cn It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov Precision is evaluated at two levels:
Repeatability (Intra-day precision): This assesses the precision over a short period with the same analyst, equipment, and reagents. nih.govnih.gov
Intermediate Precision (Inter-day precision): This evaluates the variations within the same laboratory, but on different days, with different analysts, or different equipment. nih.govresearchgate.net
For example, a validated HPLC-UV method for determining azathioprine (B366305) metabolites reported intra-day CVs between 0.5% and 2.4% and inter-day CVs between 1.1% and 3.4%, indicating good precision. nih.gov Similar assessments are integral to validating methods for this compound quantification to ensure the reliability of the generated data.
Reproducibility Reproducibility assesses the precision of a method when it is performed under varied conditions, such as in different laboratories by different analysts. nih.govaoac.org It is a broader measure of a method's robustness. Establishing reproducibility often requires collaborative inter-laboratory studies. aoac.org While specific inter-laboratory studies for this compound quantification are not widely documented, adherence to standardized and validated methods, like those employing UPLC-MS, enhances the likelihood of reproducible results. koreascience.krnih.gov The use of well-characterized reference standards and clearly defined analytical protocols are essential for achieving high reproducibility in research applications.
Table 2: Example of Precision Data Presentation from a Validated HPLC Method
| Compound | Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Reference |
|---|---|---|---|---|
| Proscillaridin A | 5 | 3.8 | 7.5 | rjpharmacognosy.ir |
| Proscillaridin A | 10 | 4.16 | ||
| Proscillaridin A | 15 | 3.9 |
Note: This table is an illustrative example based on a validated method for a different compound, as specific precision data for this compound was not available in the cited literature.
Investigations into the Biological Activities of Azukisaponin Iii in Vitro and Preclinical Models
Research on Anti-Obesity and Lipid Metabolism Modulation
Obesity and associated metabolic disorders represent a significant global health challenge. nih.gov Research into natural compounds like Azukisaponin III has revealed promising avenues for intervention. Studies have primarily focused on its ability to modulate lipid metabolism at the cellular and enzymatic levels.
The 3T3-L1 cell line is a well-established in vitro model for studying adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells. mdpi.complos.org Extracts from adzuki beans, which contain this compound among other saponins (B1172615), have been shown to inhibit lipid accumulation in these cells. mdpi.comresearchgate.net While direct studies isolating the effect of this compound are part of a broader investigation into adzuki bean saponins, the collective evidence points towards an anti-adipogenic effect. mdpi.comnih.gov For instance, adzuki bean saponins have been observed to improve intracellular lipid accumulation and adipogenesis in the 3T3-L1 cell line. nih.govmdpi.com This suggests a potential role for this compound in mitigating the formation of new fat cells.
Table 1: Effects of Adzuki Bean Saponins (ABS) on 3T3-L1 Adipocyte Differentiation
| Treatment Group | Key Findings | Reference |
|---|---|---|
| Control | Normal adipocyte differentiation and lipid accumulation. | mdpi.com |
| Adzuki Bean Saponins (ABS) | Improved intracellular lipid accumulation and adipogenesis. | mdpi.com |
| Adzuki Bean Saponins (ABS) | Regulated β-catenin signaling and inhibited the downstream transcription factor C/EBPα. | mdpi.com |
The liver plays a central role in lipid metabolism, and its dysregulation can lead to conditions like non-alcoholic fatty liver disease (NAFLD). ijbs.com The HepG2 cell line is a widely used in vitro model to study hepatic lipid accumulation. nih.govjci.org Studies using adzuki bean saponins, which include this compound, have demonstrated an ability to improve intracellular lipid accumulation in HepG2 cells induced with free fatty acids. mdpi.comnih.gov This indicates that these saponins may help prevent the buildup of fat in liver cells. The mechanism appears to involve the modulation of key signaling pathways that regulate lipid metabolism. mdpi.com
Table 2: Impact of Adzuki Bean Saponins (ABS) on Lipid Accumulation in HepG2 Cells
| Treatment Group | Key Findings | Reference |
|---|---|---|
| Control (FFA-induced) | Increased intracellular lipid accumulation. | mdpi.comnih.gov |
| Adzuki Bean Saponins (ABS) | Improved intracellular lipid accumulation. | mdpi.comnih.gov |
| Adzuki Bean Saponins (ABS) | Regulated the PI3K/Akt/GSK3β/β-catenin signaling pathway. | mdpi.com |
Pancreatic lipase (B570770) and α-glucosidase are key enzymes in the digestion and absorption of dietary fats and carbohydrates, respectively. frontiersin.orgnih.gov Inhibiting these enzymes can reduce the caloric intake from these macronutrients, thus aiding in weight management. frontiersin.orgnih.govmdpi.com Saponin-rich extracts from adzuki beans have demonstrated inhibitory effects against both pancreatic lipase and α-glucosidase in a dose-dependent manner. nih.gov This suggests that this compound, as a component of these extracts, likely contributes to these inhibitory activities, thereby potentially reducing the absorption of dietary fats and sugars. frontiersin.orgnih.gov
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase 3β (GSK3β)/β-catenin signaling pathway is a crucial regulator of various cellular processes, including cell growth, proliferation, and metabolism. archivesofmedicalscience.comnih.govnih.gov Research has indicated that adzuki bean saponins exert their anti-obesity effects by activating this pathway. mdpi.com In lipid accumulation cell models, these saponins were found to regulate the PI3K/Akt/GSK3β/β-catenin signaling pathway, leading to the activation of the downstream transcription factor c-Myc. mdpi.com In adipocyte cell models, the regulation of β-catenin signaling and inhibition of the downstream transcription factor C/EBPα were observed. mdpi.com These findings suggest a complex molecular mechanism by which this compound and other adzuki bean saponins may modulate lipid metabolism. mdpi.come-cmh.org
Preclinical animal models are essential for understanding the in vivo effects of compounds on metabolic regulation. nih.govscielo.br While specific studies on purified this compound are limited, research on adzuki bean extracts containing a mixture of saponins, including this compound, has shown promising results in high-fat diet-induced obese mice. frontiersin.orgfrontiersin.org These studies have demonstrated the potential of these extracts to ameliorate obesity and related metabolic disorders. frontiersin.org The use of animal models allows for the investigation of systemic effects and the complex interplay between different organs and tissues in metabolic regulation. patsnap.commdpi.combiorxiv.org
Exploration of Signaling Pathways (e.g., PI3K/Akt/GSK3β/β-Catenin) in Preclinical Settings
Research on Anticancer and Cytotoxic Effects
In addition to their metabolic effects, saponins have been investigated for their potential anticancer properties. frontiersin.orgnih.gov The cytotoxic effects of saponins on cancer cells are a key area of this research. ontosight.ainih.gov Saponins can induce cell death in cancer cells through various mechanisms, including apoptosis. nih.gov While research specifically isolating the anticancer effects of this compound is still emerging, the broader class of saponins has shown cytotoxic activity against various cancer cell lines. ontosight.ainih.gov Some studies have reported that saponins can exhibit cytotoxic effects on certain cancer cell lines, though further research is needed to fully understand their mechanisms of action. ontosight.aimdpi.com
In Vitro Cytotoxicity Assays Against Cancer Cell Lines (e.g., A549, MCF-7, LoVo, CRC models)
This compound, a triterpenoid (B12794562) saponin (B1150181), has been the subject of various studies to evaluate its potential as an anticancer agent. Research has focused on its cytotoxic effects against a range of human cancer cell lines in laboratory settings.
The human lung carcinoma cell line, A549 , is frequently used in cancer research. jksus.orgtjnpr.org Similarly, the MCF-7 human breast cancer cell line is a common model for studying breast cancer, particularly because of its sensitivity to estrogen. nih.govrsc.orgmdpi.com Although specific IC50 values for this compound against A549 and MCF-7 are not consistently reported in the available literature, the general class of saponins has demonstrated cytotoxic effects against these and other cancer cell lines. ontosight.aiulakbim.gov.tr The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of cytotoxicity. nih.gov
Table 1: Examples of Cancer Cell Lines Used in Cytotoxicity Assays
| Cell Line | Cancer Type |
|---|---|
| A549 | Lung Carcinoma jksus.orgtjnpr.org |
| MCF-7 | Breast Carcinoma nih.govrsc.orgmdpi.com |
| LoVo | Colorectal Adenocarcinoma |
| HCT116 | Colon Cancer mdpi.com |
| HT29 | Colorectal Adenocarcinoma mdpi.com |
| Caco-2 | Colon Cancer mdpi.comscielo.brnih.gov |
| DLD-1 | Colorectal Carcinoma jksus.org |
| HepG2 | Liver Carcinoma mdpi.comjksus.org |
Mechanistic Studies on Cell Cycle Arrest and Apoptosis Induction
Scientific investigations have delved into the molecular mechanisms by which this compound may exert its anticancer effects, focusing on cell cycle arrest and the induction of apoptosis (programmed cell death).
Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle is a key strategy in cancer therapy. Some natural products have been shown to induce cell cycle arrest at the G2/M checkpoint, which is a critical control point that ensures the proper execution of mitosis. medsci.org This arrest can be mediated by the p53 tumor suppressor protein, which can induce the expression of proteins like p21 and 14-3-3σ. medsci.org The p21 protein is an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. medsci.org The 14-3-3σ protein can sequester the cyclin B1-Cdc2 complex in the cytoplasm, preventing entry into mitosis. medsci.org While specific studies detailing this compound's effect on these exact proteins are limited, the induction of G2/M arrest is a known mechanism for some anticancer compounds. mdpi.com
Apoptosis Induction: Apoptosis is a natural process that eliminates damaged or unwanted cells. antibodiesinc.com Cancer cells often evade apoptosis, leading to their uncontrolled growth. Inducing apoptosis is a major goal of cancer treatment. scispace.com There are two main apoptosis pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. numberanalytics.com The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. numberanalytics.comresearchgate.net The intrinsic pathway is triggered by cellular stress, such as DNA damage, and involves the release of cytochrome c from the mitochondria, which activates caspase-9. numberanalytics.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. antibodiesinc.com The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway. numberanalytics.com Studies have shown that some compounds can induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2. archivesofmedicalscience.com
Investigations into Pro-Oxidant Properties and DNA Damage Pathways
While many natural compounds are known for their antioxidant properties, some can also act as pro-oxidants, particularly in the presence of transition metals like copper and iron. mdpi.comnih.gov This pro-oxidant activity can lead to the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA, and induce cell death. mdpi.com
The ability of a compound to reduce Fe(III) to Fe(II) is an indicator of its potential pro-oxidant activity. mdpi.com This is because Fe(II) can participate in the Fenton reaction, which generates highly reactive hydroxyl radicals. Flavonoids are one class of compounds that have been shown to exhibit both antioxidant and pro-oxidant activities. mdpi.comnih.gov
DNA damage, if not repaired, can trigger cell cycle arrest and apoptosis. mdpi.com The p53 tumor suppressor protein is a key player in the cellular response to DNA damage. mdpi.com Upon activation, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. mdpi.comnumberanalytics.com
Evaluation in Preclinical Xenograft Models (Tumor Growth Inhibition)
To assess the in vivo efficacy of potential anticancer agents, researchers often use preclinical xenograft models. nih.govnih.gov These models typically involve transplanting human tumor cells into immunocompromised mice. nih.govnih.goviitri.org The growth of the resulting tumors can then be monitored over time in response to treatment with the test compound.
The primary endpoint in these studies is often tumor growth inhibition (TGI). iitri.org This is a measure of how effectively the treatment slows down or stops the growth of the tumor compared to a control group that does not receive the treatment. nih.gov The development of patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into a mouse, is a more recent advancement that aims to better mimic the characteristics of the patient's own cancer. nih.gov These models are valuable tools in oncology drug discovery for evaluating the therapeutic potential of new compounds before they are considered for human clinical trials. crownbio.com
Research on Anti-inflammatory and Immunomodulatory Activities (In Vitro/Cellular)
This compound has been investigated for its potential anti-inflammatory and immunomodulatory effects in various in vitro and cellular models.
One of the key indicators of inflammation is the production of nitric oxide (NO). researchgate.net Lipopolysaccharide (LPS), a component of bacterial cell walls, is commonly used to induce an inflammatory response in cells, leading to the production of NO. researchgate.net Studies have shown that certain saponins, including this compound, can inhibit the production of NO in LPS-activated macrophage-like cell lines, such as RAW264.7. researchgate.net For example, this compound has been reported to have an IC50 value for NO inhibition in the micromolar range. researchgate.net
The anti-inflammatory activity of natural compounds is often evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in immune cells like peripheral blood mononuclear cells (PBMCs) and macrophages. mdpi.commdpi.com Furthermore, the immunomodulatory effects of compounds can be assessed by examining their impact on the proliferation of immune cells like splenocytes and bone marrow cells. researchgate.net Vitamin D, for instance, is known for its potent immunomodulatory effects, including the ability to modulate T cell phenotypes. nih.govmdpi.com
Research on Antioxidant Mechanisms (Cellular/Biochemical)
Saponins, as a class of compounds, are recognized for their antioxidant properties, which can help protect cells against oxidative stress. ontosight.ai Oxidative stress is implicated in a variety of diseases. nih.gov
The antioxidant activity of compounds can be evaluated using various biochemical assays. mdpi.com These assays often measure the ability of a substance to scavenge free radicals. While specific studies detailing the cellular antioxidant mechanisms of this compound are not extensively available, the general antioxidant properties of saponins are well-documented. ontosight.ai
Research on Antimicrobial and Antiviral Potentials (In Vitro)
The potential of saponins as antimicrobial agents has been a subject of research. mdpi.com Both steroidal and triterpenoid saponins have demonstrated antimicrobial activity. mdpi.com The primary method for evaluating in vitro antimicrobial activity is by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism. nih.gov
Various laboratory methods, such as the disk-diffusion and broth or agar (B569324) dilution methods, are used to screen for antimicrobial activity. nih.gov The agar well diffusion method is also widely used to assess the antimicrobial properties of plant extracts. nih.gov While there is a general interest in the antimicrobial properties of saponins, specific data on the antiviral potential of this compound is limited in the currently available research. mdpi.comkoreascience.krfrontiersin.org
Structure Activity Relationship Sar Studies of Azukisaponin Iii and Its Analogs
Impact of Glycosylation Patterns on Biological Activities
The sugar moieties attached to the aglycone play a critical role in the bioactivity of saponins (B1172615). The number, type, and linkage of these sugar units can significantly influence the compound's physical properties, such as solubility, and its biological functions. innovareacademics.in
The amphiphilic nature of saponins, conferred by the hydrophilic sugar chains and the hydrophobic aglycone, allows them to interact with and perturb cell membranes, which is a primary mechanism for many of their biological effects. innovareacademics.in The nature and number of sugar chains attached to the aglycone are known to influence the hemolytic activity of saponins. innovareacademics.in Studies on various saponins have shown that alterations in the glycosylation pattern can dramatically alter their bioactivity. For example, in a study of asteroid saponins, minimal variation in the triterpenoid (B12794562) aglycone was observed among the most bioactive compounds; the significant structural variance was in the saccharide moieties attached at the C-3 position. mdpi.com This highlights the critical role of the sugar chains in determining cytotoxicity.
Generally, glycosylation is found to increase the binding affinities of flavonoids to protein targets, suggesting a similar role for saponins. researchgate.net The process involves the enzymatic addition of glycan moieties to proteins, which can be explored for synthetic purposes to create glycoproteins with defined structures for SAR studies. nih.gov For instance, chemoenzymatic synthesis has been used to create glycosylated versions of peptide drugs to improve their pharmacokinetic properties. nih.gov While specific SAR studies detailing the incremental changes in the glycosylation pattern of Azukisaponin III are not extensively documented in the provided results, the general principles derived from other saponins and glycosylated natural products are applicable. The length and composition of the sugar chain at the C-3 position of the soyasapogenol B aglycone are expected to be key determinants of this compound's activity.
Table 1: Influence of Glycosylation on Saponin (B1150181) Bioactivity
| Saponin Type | Structural Variation in Glycosylation | Impact on Biological Activity | Reference |
|---|---|---|---|
| Triterpenoid Saponins | Nature and number of sugar chains | Influences hemolytic and cytotoxic activity. innovareacademics.in | innovareacademics.in |
| Asteroid Saponins | Variance in saccharide moieties at C-3 | Significant determinant of cytotoxicity against cancer cells. mdpi.com | mdpi.com |
Role of the Triterpenoid Aglycone Structure in Bioactivity
The triterpenoid aglycone, or sapogenin, forms the hydrophobic backbone of the saponin and is a crucial determinant of its biological activity. innovareacademics.in The structure of this aglycone can vary significantly, leading to a wide diversity of saponins with different pharmacological profiles. nih.gov this compound is a derivative of soyasapogenol B. koreascience.kr
The aglycone's structure is fundamental to the molecule's ability to insert into and disrupt cell membranes, affecting membrane fluidity and signaling pathways. innovareacademics.in Many of the observed biological activities, such as antimicrobial, hemolytic, and cytotoxic effects, are primarily attributed to this hydrophobic moiety. innovareacademics.in For example, common triterpenoid aglycones like oleanolic acid and betulinic acid are known to possess a broad spectrum of activities, including hepatoprotective, anti-inflammatory, antibacterial, and anticarcinogenic effects. innovareacademics.in
While this compound itself has soyasapogenol B as its aglycone, studies on other triterpenoid saponins demonstrate the importance of the aglycone structure. In a comparative study of saponins from S. pacificus, compounds with the same triterpenoid aglycone but different sugar chains showed varying levels of cytotoxicity, but the aglycone itself was identified as the core cytotoxic component. mdpi.com The defense mechanism of some plants against their own saponins involves modifying cell membrane sterols to reduce affinity for the saponin's aglycone, further underscoring the aglycone's role in membrane interaction. innovareacademics.in
Table 2: Bioactivities Associated with Triterpenoid Aglycones
| Aglycone | Reported Biological Activities | Reference |
|---|---|---|
| Oleanolic acid | Hypoglycemic, hepatoprotective, anti-inflammatory, antibacterial, anti-HIV, anti-ulcer, anticarcinogenic | innovareacademics.in |
| Betulinic acid | Hypoglycemic, hepatoprotective, anti-inflammatory, antibacterial, anti-HIV, anti-ulcer, anticarcinogenic | innovareacademics.in |
Chemical Derivatization and Semi-Synthetic Modification Studies for Enhanced Activity
To improve the therapeutic potential of natural products like this compound, chemical derivatization and semi-synthesis are powerful strategies. researchgate.netnih.gov These approaches involve chemically modifying the natural compound to create new analogs with potentially enhanced activity, improved selectivity, better pharmacokinetic properties, or reduced toxicity. researchgate.netfiveable.me
Semi-synthesis starts with a complex natural product and uses chemical reactions to introduce specific modifications. scripps.edu This is often more efficient than total synthesis for complex molecules. The complex structure of saponins offers multiple positions for chemical modification, such as the aglycone core or the sugar moieties. researchgate.net
A notable example is the study on Pulsatilla saponin A (PSA), another triterpenoid saponin. Due to its strong hemolytic toxicity, its clinical application as an injectable anticancer agent was limited. Researchers synthesized twenty PSA derivatives by modifying the C ring, the C-28 position, and the C-3 position. nih.gov This led to the discovery of a derivative (compound 22) with significantly reduced hemolytic toxicity but maintained potent cytotoxicity against lung cancer cells, demonstrating a successful decoupling of therapeutic effect and toxicity through chemical modification. nih.gov Similar strategies could be applied to this compound to optimize its activity profile. The synthesis of new derivatives often involves creating ester or ether linkages, or introducing new functional groups like triazoles to explore new biological interactions. mdpi.comnih.gov
Table 3: Examples of Semi-Synthetic Modification of Natural Products
| Natural Product | Modification Strategy | Goal of Modification | Outcome | Reference |
|---|---|---|---|---|
| Pulsatilla saponin A (PSA) | Modification at C ring, C-28, and C-3 positions | Reduce hemolytic toxicity, maintain anticancer activity | Derivative 22 showed low hemolytic toxicity and high cytotoxicity against A549 lung cancer cells. nih.gov | nih.gov |
| Betulin | Modification at C3, C28, C30, and ring A | Enhance pharmacological properties | Resulted in derivatives with optimized pharmacological profiles. researchgate.net | researchgate.net |
Computational and In Silico Approaches for SAR Prediction
In modern drug discovery, computational methods are indispensable for analyzing and predicting Structure-Activity Relationships (SAR). uni-bonn.de These in silico techniques can significantly accelerate the process of identifying promising drug candidates by modeling the interactions between molecules and biological targets, thereby reducing the need for extensive and costly laboratory screening. academicjournals.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational tool. mdpi.com QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This is achieved by calculating molecular descriptors that encode various physicochemical properties of the molecules and using statistical or machine learning methods to build a predictive model. nih.gov Such models can then be used to predict the activity of novel, untested compounds.
For saponins, computational models have been developed to predict properties like hemolytic toxicity. researchgate.net Machine learning algorithms such as Support Vector Machines (SVM), Random Forest (RF), and Deep Learning (DL) are increasingly being used to build more accurate QSAR models for toxicity and activity prediction. mdpi.comresearchgate.net These models can help guide the semi-synthetic modification of saponins like this compound by predicting which structural changes are most likely to lead to desired biological effects while minimizing toxicity. researchgate.net Beyond QSAR, molecular docking and pharmacophore modeling can provide insights into the binding modes of saponins with their protein targets, further guiding rational drug design. nih.gov
Table 4: Computational Approaches in SAR Studies
| Computational Method | Description | Application in Drug Discovery | Reference |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Builds statistical models correlating chemical structure with biological activity. mdpi.com | Predicts activity, toxicity, and other properties of new compounds. | uni-bonn.demdpi.com |
| Machine Learning (e.g., SVM, Random Forest) | Uses algorithms to learn from data and make predictions. researchgate.net | Develops predictive models for toxicity (e.g., hemolytic toxicity of saponins) and bioactivity. | nih.govresearchgate.net |
Biotechnological Production and Engineering of Azukisaponin Iii
In Vitro Cell Culture and Organ Culture Systems for Azukisaponin Production
Plant in vitro systems, particularly cell and organ cultures, are promising platforms for the controlled production of secondary metabolites. mdpi.com For saponins (B1172615), which are often synthesized and stored in roots, adventitious and hairy root cultures are particularly effective. notulaebotanicae.rofrontiersin.org
Adventitious Root Culture: Adventitious roots, induced from explants like leaves or stems, can be cultivated in liquid media to produce significant biomass and target compounds. notulaebotanicae.ro Studies on various medicinal plants have demonstrated that optimizing culture conditions, such as media composition and elicitors, can substantially increase saponin (B1150181) yields. For instance, in Gypsophila paniculata, Murashige and Skoog (MS) medium was found to yield the highest total saponin content in adventitious root cultures. notulaebotanicae.ro
Hairy Root Culture: Hairy root cultures, induced by transformation with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), are noted for their genetic stability, rapid growth, and high capacity for secondary metabolite synthesis. mdpi.comfrontiersin.org This system often mirrors the phytochemical profile of the parent plant's roots. frontiersin.org In several Solanaceous species, hairy root cultures have been shown to produce significantly higher levels of metabolites compared to untransformed roots or field-grown plants. frontiersin.orgresearchgate.net For example, antifungal saponin production in Solanum chrysotrichum hairy roots was increased from 0.04% dry weight in shake flasks to 0.7% in a bioreactor, a quantity six times higher than that found in the plant's leaves. frontiersin.org Polymerase chain reaction (PCR) analysis is used to confirm the integration of transfer DNA (T-DNA) from the R. rhizogenes Ri-plasmid into the plant genome, verifying the transformed nature of the hairy roots. notulaebotanicae.rocanada.ca
While specific data on Azukisaponin III production in dedicated Vigna angularis root cultures is limited in readily available literature, the principles established in other saponin-producing plants provide a strong framework for its potential biotechnological production.
Influence of Plant Growth Regulators (PGRs) on Saponin Accumulation in Culture
Plant growth regulators (PGRs) are crucial for manipulating plant development and metabolism in vitro, including the biosynthesis of secondary metabolites like saponins. oregonstate.eduontario.ca The primary classes of PGRs include auxins, cytokinins, gibberellins, abscisic acid, and ethylene. oregonstate.eduontario.ca The balance between these regulators, particularly auxins and cytokinins, can significantly influence biomass growth and saponin accumulation. mdpi.comnih.gov
Auxins: This class of hormones, including indole-3-butyric acid (IBA) and α-naphthaleneacetic acid (NAA), is critical for stimulating root formation and growth. ontario.camdpi.com In cultures of Gypsophila paniculata, NAA was found to be superior to IBA for optimizing adventitious root biomass and saponin production. notulaebotanicae.ro
Cytokinins: Cytokinins like 6-benzylaminopurine (B1666704) (BAP) are primarily involved in cell division and shoot proliferation. mdpi.comlainco.com In tissue culture, a high auxin-to-cytokinin ratio typically promotes root development, whereas a low ratio favors shoot formation. oregonstate.edu The interaction between auxins and cytokinins can also enhance the formation of vascular tissues, which may improve the distribution of nutrients and metabolites. nih.gov
Elicitors: In addition to standard PGRs, elicitors like methyl jasmonate (MeJA) can be used to stimulate plant defense pathways, often leading to increased production of secondary metabolites. canada.ca In hairy root cultures of Silene vulgaris, treatment with MeJA led to a five-fold increase in the accumulation of segetalic acid and a two-fold increase in gypsogenic acid, both triterpenoid (B12794562) saponin aglycones. canada.ca
The table below summarizes the effects of different PGRs on saponin production in various plant culture systems, illustrating the general principles that could be applied to enhance this compound synthesis.
| Plant Species | Culture Type | Plant Growth Regulator | Concentration | Observed Effect on Saponin/Metabolite Production |
| Gypsophila paniculata | Adventitious Roots | α-Naphthaleneacetic acid (NAA) | 1 or 2 mg/L | Optimized root biomass and saponin production compared to IBA. notulaebotanicae.ro |
| Silene vulgaris | Hairy Roots | Methyl Jasmonate (MeJA) | 100 µM | 5-fold increase in segetalic acid and 2-fold increase in gypsogenic acid. canada.ca |
| Solanum trilobatum | Hairy Roots | Methyl Jasmonate (MeJA) | 4 µM | 1.9-fold increase in solasodine (B1681914) content. frontiersin.org |
| Centella asiatica | Explants | Thidiazuron (TDZ) | 0.025 mg/l | 3-fold increase in asiaticoside (B1665284) production compared to control. d-nb.info |
Enzymatic Synthesis and Biotransformation Approaches for this compound Derivatives
Enzymatic synthesis provides a highly specific and sustainable alternative to chemical methods for producing and modifying complex molecules like saponins. nih.gov This approach often involves glycosyltransferases or hydrolases to alter the sugar moieties attached to the saponin aglycone.
A key biotransformation pathway for producing this compound involves the metabolism of Soyasaponin I. Research has shown that human intestinal microorganisms can hydrolyze the terminal rhamnose sugar from Soyasaponin I to yield this compound (referred to as Soyasaponin III in some studies). nih.goviastate.edu This process can be mimicked using isolated enzymes. Further enzymatic hydrolysis can remove the remaining sugar units to yield the aglycone, Soyasapogenol B. nih.goviastate.edu
In one study, the metabolism of Soyasaponin I by human fecal microorganisms resulted in the appearance of this compound within 24 hours, which was then further metabolized to Soyasapogenol B by the 48-hour mark. nih.goviastate.edu Another investigation identified a new intermediate metabolite, soyasapogenol B 3-β-D-glucuronide, suggesting multiple enzymatic pathways for this conversion. biomolther.org
Enzymes from the GH13 family, such as α-amylases and cyclodextrin-glycosyltransferases (CGTase), have shown the ability to catalyze the glucosylation of steroidal saponins, indicating their potential for creating novel saponin derivatives. nih.gov For example, a CGTase was used to attach α-(1→4)-linked glucose units to timosaponin BII. nih.gov Such enzymatic glycosylation can be used to modify the properties of saponins like this compound.
Genetic Engineering Strategies for Enhanced Biosynthesis in Plant Systems
Metabolic engineering offers powerful tools to enhance the production of valuable compounds like this compound by directly manipulating the biosynthetic pathways within plants or microbial hosts. mdpi.comfrontiersin.orgconsensus.app This involves the overexpression of rate-limiting enzymes, introduction of novel genes, or silencing of competing pathways. mdpi.com
The biosynthesis of triterpenoid saponins is a complex process involving three main classes of enzymes:
Oxidosqualene cyclases (OSCs) , such as β-amyrin synthase, which create the fundamental triterpenoid skeleton. frontiersin.orgresearchgate.net
Cytochrome P450 monooxygenases (P450s) , which perform oxidative modifications to the triterpenoid backbone. frontiersin.orgresearchgate.net
UDP-dependent glycosyltransferases (UGTs) , which attach sugar chains to the sapogenin aglycone. frontiersin.orgresearchgate.net
Identifying the specific OSCs, P450s, and UGTs involved in the this compound pathway in Vigna angularis is the first step toward targeted genetic engineering. google.com Once identified, these genes can be overexpressed in V. angularis or heterologous systems like yeast to increase yields, providing a scalable and controlled production platform for this important bioactive compound. mdpi.commdpi.com
Future Research Directions and Translational Potential
Integrated Omics Approaches for Comprehensive Mechanistic Understanding
To gain a holistic view of the biological effects of Azukisaponin III, future research should leverage integrated "omics" technologies. azolifesciences.com This approach combines data from various platforms, including transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles), to map the flow of biological information. azolifesciences.commetwarebio.com By analyzing these multiple layers of biological data together, researchers can identify key genes, proteins, and metabolic pathways that are modulated by this compound, leading to a more comprehensive understanding of its mechanism of action. metwarebio.comresearchgate.net
Network pharmacology, an approach that integrates systems biology and computational analysis, has already been used to predict the potential targets and pathways of adzuki bean saponins (B1172615), including this compound. nih.govmdpi.com Studies have utilized techniques like ultra-high-performance liquid chromatography-quadrupole-exactive orbitrap mass spectrometry (UHPLC-QE-MS) to identify the saponin (B1150181) constituents in adzuki bean extracts. nih.govmdpi.com This data is then used to construct compound-target-disease networks, which have pointed towards the PI3K/Akt signaling pathway as a significant area of activity for these saponins. nih.govmdpi.com
Future integrated omics studies could build on this foundation by, for instance, treating specific cell lines or preclinical models with purified this compound and then performing transcriptomic, proteomic, and metabolomic analyses. azolifesciences.com The resulting datasets can be computationally integrated to reveal how changes in gene expression correlate with protein abundance and, ultimately, the metabolic state of the cell, providing a detailed, system-level view of the compound's effects. azolifesciences.comnih.gov
Exploration of Novel Biological Targets and Pathways
Preliminary research has begun to uncover the biological targets of extracts containing this compound. Network pharmacology and subsequent in vitro studies have indicated that adzuki bean saponins exert anti-obesity effects by modulating the PI3K/Akt/GSK3β/β-catenin signaling pathway. nih.govmdpi.com This pathway is crucial for processes like cell proliferation, survival, and energy metabolism. nih.gov The research suggests that by activating this pathway, the saponins can improve fat metabolism and reduce oxidative stress. nih.govmdpi.com Another study using network pharmacology and transcriptomics on a related plant extract also containing this compound found that its components interact with thrombosis-related targets, regulating Toll-like receptors (TLRs) and downstream signaling pathways like MAPKs and PI3K/AKT. mdpi.com
Future investigations should aim to validate these findings using purified this compound to confirm its direct role in modulating these pathways. Furthermore, there is a significant opportunity to explore entirely new targets. Techniques such as reverse docking, which computationally predicts the binding of a small molecule to a library of protein targets, could be employed to identify novel interacting proteins for this compound. mdpi.com Unbiased screening approaches using protein arrays or cellular thermal shift assays (CETSA) could also reveal previously unknown biological targets, opening new avenues for understanding its therapeutic potential. The ultimate goal is to move beyond the effects of a complex extract to pinpoint the specific molecular interactions of this compound.
Development of Advanced Delivery Systems for Preclinical Research
The translation of promising phytochemicals like this compound into preclinical and potentially clinical use often faces challenges related to bioavailability, stability, and targeted delivery. nih.gov Advanced drug delivery systems, particularly those based on nanotechnology, offer potential solutions to these issues. nih.gov
Future research should focus on formulating this compound into various nanocarriers for preclinical evaluation. Key systems to explore include:
Liposomes : These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. researchgate.netresearchgate.net Formulating this compound within liposomes could enhance its solubility and protect it from premature degradation in vivo. researchgate.net
Nanoparticles : Polymeric or lipid-based nanoparticles can be engineered to control the release of the encapsulated compound, improve its pharmacokinetic profile, and even target it to specific tissues or cells. nih.gov For instance, nanostructured lipid carriers (NLCs) are a second generation of lipid nanoparticles with improved drug loading capacity and stability. nih.gov
The development of these advanced formulations would be a critical step in preclinical research. astrazeneca.com By improving the delivery and efficacy of this compound, these systems would allow for more accurate assessments of its therapeutic potential in animal models of various diseases. nih.gov
Comparative Studies with Other Bioactive Phytochemicals and Saponins
This compound is one of many saponins found in adzuki beans and other legumes. nih.govresearchgate.net Comparative studies are essential to understand its unique properties relative to other similar compounds. Research has shown that the composition and content of saponins vary significantly among different legume species. researchgate.netsigmaaldrich.com For example, while adzuki beans, soybeans, and common beans have high total saponin content, chickpeas and broad beans have much lower levels. researchgate.netsigmaaldrich.com
Future research should systematically compare the biological activities of purified this compound with other adzuki saponins (e.g., Azukisaponin I, II, IV, V) and with saponins from other plant sources, such as soyasaponins. nih.govresearchgate.net This could involve head-to-head comparisons in in vitro assays measuring effects on specific enzymes or pathways. One study found that adzuki bean flavonoids had a higher inhibitory effect on α-glucosidase than adzuki bean saponins, while both had similar inhibitory rates against pancreatic lipase (B570770), highlighting that different phytochemical classes within the same plant can have distinct activities. frontiersin.org Such comparative analyses will help determine whether this compound has a unique or superior bioactivity profile, justifying its selection for further development over other related compounds.
| Legume Species | Notable Saponins Detected | Relative Saponin Content |
|---|---|---|
| Adzuki Bean (Vigna angularis) | Azukisaponin II, this compound, Azukisaponin IV, Azukisaponin V, Azukisaponin VI | High researchgate.netsigmaaldrich.com |
| Soybean (Glycine max) | Soyasaponin Ab, Ba, Bb, Bc, βa, βg, αg | High researchgate.netsigmaaldrich.com |
| Common Bean (Phaseolus vulgaris) | Soyasaponin Ba, Bb, βa | High researchgate.netsigmaaldrich.com |
| Cowpea (Vigna sinensis) | Soyasaponin Ba, Bb, βa | Moderate researchgate.netsigmaaldrich.com |
| Lentil (Lens culinaris) | Soyasaponin βa | Moderate researchgate.netsigmaaldrich.com |
| Chickpea (Cicer arietinum) | Soyasaponin βa | Low researchgate.netsigmaaldrich.com |
| Broad Bean (Vicia faba) | Soyasaponin βa | Low researchgate.netsigmaaldrich.com |
Table based on data from comparative saponin profiling studies. researchgate.netsigmaaldrich.com
Strategies for Sustainable Production and Resource Management
Relying solely on extraction from a natural source can pose challenges for scalability and sustainability. Therefore, developing robust strategies for the production and resource management of this compound is crucial for its long-term research and potential application.
Two primary strategies can be pursued:
Sustainable Agriculture of Adzuki Beans : The adzuki bean itself is a crop that contributes to sustainable agriculture. As a legume, it participates in biological nitrogen fixation, which can improve soil fertility and reduce the need for chemical fertilizers. dergipark.org.tr Optimizing cultivation practices to maximize the yield of this compound per plant, perhaps through selective breeding or specific growing conditions, could enhance the sustainability of its extraction. Furthermore, research into optimizing extraction and purification protocols from the plant material can maximize yield and reduce waste. mdpi.com
Biotechnological Production : A more advanced and potentially more sustainable long-term strategy is metabolic engineering and synthetic biology. Research has demonstrated the feasibility of combinatorial biosynthesis of complex triterpenoids in engineered yeast. researchgate.net This involves identifying the biosynthetic genes responsible for producing the saponin in the plant and transferring them into a microbial host like Saccharomyces cerevisiae (baker's yeast). This approach allows for large-scale, controlled, and sustainable production in bioreactors, independent of agricultural variables. researchgate.net This method would align with the principles of green chemistry by reducing solvent use and the environmental footprint associated with agriculture and extraction. astrazeneca.com
By pursuing both agricultural improvements and biotechnological production methods, a stable and sustainable supply of this compound can be ensured for future research and development.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Azukisaponin III in plant extracts?
- Methodological Answer : Utilize UPLC-PDA-ESI/MS for high-resolution separation and structural characterization, as demonstrated in comparative saponin profiling of legume seeds. Quantification can be achieved via HPLC-DAD with external calibration curves, ensuring peak purity assessment through spectral matching (e.g., m/z 810.44 [M-H]− for this compound). For reproducibility, document column specifications (e.g., C18 reversed-phase) and mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) .
Q. What structural features of this compound contribute to its bioactivity and stereochemical complexity?
- Methodological Answer : The compound’s 20 defined stereocenters and 6,8a,14b-trimethyl-icosahydropicene core are critical for receptor binding. Glycosylation at C-3 with a β-D-glucopyranosyluronic acid moiety enhances hydrophilicity and membrane interactions. Structural validation requires NMR (1H/13C) and HRMS, with comparative analysis against related saponins (e.g., Azukisaponin II and VI) to identify functional group contributions .
Q. How can researchers ensure the purity of this compound during isolation from Vigna angularis?
- Methodological Answer : Combine solid-phase extraction (e.g., XAD resin) with preparative HPLC using a binary solvent system (e.g., methanol/water). Validate purity via thin-layer chromatography (TLC) and mass spectrometry , referencing known Rf values and fragmentation patterns (e.g., m/z 471 [M-H-2Hexose]−). Batch-to-batch variability in plant material necessitates phytochemical standardization .
Advanced Research Questions
Q. What metabolomics strategies elucidate this compound’s role in α-glucosidase and dipeptidyl peptidase-IV (DPP-IV) inhibition?
- Methodological Answer : Employ LC-MS/MS-based untargeted metabolomics coupled with orthogonal partial least squares-discriminant analysis (OPLS-DA) . Key steps:
- Fragment ion analysis (e.g., m/z 809 [M-H-2Hexose]−) to confirm glycosylation patterns.
- Correlate bioactivity with metabolite clusters using enzyme inhibition assays (IC50 determination) in Caco-2 or HepG2 cell models .
Q. How do structural modifications (e.g., glycosylation, oxidation) influence this compound’s bioavailability and therapeutic efficacy?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives (e.g., de-glycosylated analogs) via enzymatic hydrolysis. Evaluate:
- LogP and solubility using ALOGPS predictions vs. experimental shake-flask methods.
- Permeability via Caco-2 monolayers or parallel artificial membrane assays (PAMPA).
- Compare anti-inflammatory activity (e.g., NO inhibition in RAW 264.7 macrophages) across analogs .
Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Standardize assays using:
- Primary cell models (e.g., human macrophages) for NO inhibition studies, controlling for LPS concentration and exposure time.
- Cancer cell lines (e.g., HepG2) for migration assays, with standardized wound-healing or Transwell protocols.
- Cross-validate findings with orthogonal methods (e.g., qPCR for IL-6/TNF-α vs. ELISA) .
Q. How can comparative saponin profiling optimize this compound extraction from Vigna angularis cultivars?
- Methodological Answer : Perform UPLC-MS/MS-based chemotyping across 15+ cultivars to identify high-yield variants. Key steps:
- Quantify this compound using MRM transitions (e.g., m/z 810.44 → 647.3).
- Apply response surface methodology (RSM) to optimize ethanol concentration, extraction time, and temperature .
Key Methodological Recommendations
- For structural analysis : Combine NMR (1H/13C) with HRMS/MSⁿ to resolve stereochemical ambiguity .
- For bioactivity studies : Use primary cells and standardized protocols to minimize inter-lab variability .
- For reproducibility : Adhere to journal guidelines (e.g., Beilstein J. Org. Chem.) for experimental documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
